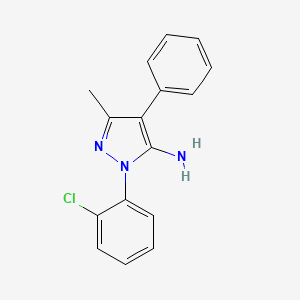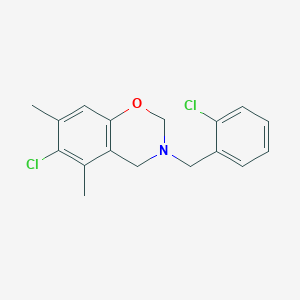![molecular formula C18H23BrN6O2 B11492869 N-[3-bromo-5-methoxy-4-(propan-2-yloxy)benzyl]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine](/img/structure/B11492869.png)
N-[3-bromo-5-methoxy-4-(propan-2-yloxy)benzyl]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[3-BROMO-5-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYL}-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4H-1,2,4-TRIAZOL-4-AMINE is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers exploring new chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-BROMO-5-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYL}-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4H-1,2,4-TRIAZOL-4-AMINE typically involves multi-step organic reactions. The process begins with the preparation of the core phenyl ring, followed by the introduction of the bromo, methoxy, and propan-2-yloxy substituents. The final steps involve the formation of the triazole and pyrazole rings, which are crucial for the compound’s biological activity.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{[3-BROMO-5-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYL}-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4H-1,2,4-TRIAZOL-4-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Halogen substitution reactions can replace the bromo group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like N-bromosuccinimide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
N-{[3-BROMO-5-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYL}-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4H-1,2,4-TRIAZOL-4-AMINE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its functional groups can be utilized in the design of novel materials with specific properties, such as conductivity or fluorescence.
Chemical Research: The compound serves as a model for studying complex organic reactions and developing new synthetic methodologies.
Mechanism of Action
The mechanism by which N-{[3-BROMO-5-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYL}-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4H-1,2,4-TRIAZOL-4-AMINE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and leading to desired therapeutic outcomes. The triazole and pyrazole rings play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **N-{[3-BROMO-5-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYL}-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4H-1,2,4-TRIAZOL-4-AMINE shares similarities with other triazole and pyrazole derivatives, such as:
- 3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4H-1,2,4-TRIAZOLE
- 3-BROMO-5-METHOXY-4-(PROPAN-2-YLOXY)PHENYL derivatives
Uniqueness
The uniqueness of N-{[3-BROMO-5-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYL}-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4H-1,2,4-TRIAZOL-4-AMINE lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for exploring new applications and developing innovative solutions in various scientific fields.
Properties
Molecular Formula |
C18H23BrN6O2 |
|---|---|
Molecular Weight |
435.3 g/mol |
IUPAC Name |
N-[(3-bromo-5-methoxy-4-propan-2-yloxyphenyl)methyl]-3-(3,5-dimethylpyrazol-1-yl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C18H23BrN6O2/c1-11(2)27-17-15(19)7-14(8-16(17)26-5)9-21-24-10-20-22-18(24)25-13(4)6-12(3)23-25/h6-8,10-11,21H,9H2,1-5H3 |
InChI Key |
QPMSNPWMUJGOMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NN=CN2NCC3=CC(=C(C(=C3)Br)OC(C)C)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(2-fluorobenzyl)-1H-indol-3-yl]-N-methyl-2-oxo-N-phenylacetamide](/img/structure/B11492786.png)

![N-[2-(phenylacetyl)phenyl]dibenzo[b,d]furan-2-sulfonamide](/img/structure/B11492798.png)
![4,4-dimethyl-2-{[2-(morpholin-4-yl)ethyl]amino}-6-oxo-N-(4-phenoxyphenyl)cyclohex-1-ene-1-carbothioamide](/img/structure/B11492801.png)
![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3-chlorobenzoate](/img/structure/B11492820.png)

![4,5,6-Trimethyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B11492834.png)
![Ethyl 3-(2-chlorophenyl)-3-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}propanoate](/img/structure/B11492840.png)
![4-(3-methoxyphenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione](/img/structure/B11492841.png)
![7-[2-(cyclopentyloxy)-3-methoxyphenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11492843.png)
![5-(2,4-dichlorophenyl)-6-(3-methoxypropyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11492852.png)
![2-Pyrazinecarboxylic acid, 3-[[[2-(3,4-diethoxyphenyl)ethyl]amino]carbonyl]-](/img/structure/B11492853.png)
![4-(1,3-benzodioxol-5-yl)-3-phenyl-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B11492865.png)

